molecular formula C11H16N2O2 B13000107 6-Diethylamino-5-methyl-nicotinic acid

6-Diethylamino-5-methyl-nicotinic acid

Cat. No.: B13000107
M. Wt: 208.26 g/mol
InChI Key: SPDPGGBAPJWTJZ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry and Nicotinic Acid Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with a single carboxylic acid group. wikipedia.org These compounds exist as three structural isomers, differing by the position of the carboxyl group on the pyridine ring: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgwikipedia.org All three isomers share the molecular formula C₆H₅NO₂ and a molecular weight of approximately 123.11 g/mol . wikipedia.orgnist.gov

Nicotinic acid, also known as niacin or vitamin B3, is a prominent member of this family. researchgate.net It is a vital nutrient and a precursor to essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). researchgate.nettaylorandfrancis.com Beyond its nutritional role, nicotinic acid has been a subject of extensive pharmacological research for decades, particularly for its ability to modulate lipid profiles. nih.govnih.gov Research has shown it can lower LDL cholesterol and triglycerides while increasing HDL cholesterol levels. taylorandfrancis.combhf.org.uk This has cemented its place as a foundational molecule in the development of treatments for dyslipidemia. nih.govnih.gov

Isomer NameSystematic NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Picolinic Acid2-Pyridinecarboxylic acid98-98-6C₆H₅NO₂123.11
Nicotinic Acid3-Pyridinecarboxylic acid59-67-6C₆H₅NO₂123.11
Isonicotinic Acid4-Pyridinecarboxylic acid55-22-1C₆H₅NO₂123.11

Significance of Substituted Nicotinic Acid Analogs in Chemical Biology

The fundamental structure of nicotinic acid serves as a scaffold for the synthesis of a vast array of derivatives. In chemical biology and medicinal chemistry, the creation of substituted nicotinic acid analogs is a crucial strategy for developing novel molecules with tailored properties. dntb.gov.ua By adding or modifying functional groups at various positions on the pyridine ring, chemists can systematically alter the compound's electronic, steric, and lipophilic characteristics. researchgate.net

These structural modifications are instrumental in probing biological systems and refining pharmacological activity. For instance, the discovery of a specific G protein-coupled receptor for nicotinic acid, GPR109A, has spurred the development of analogs to better understand receptor-ligand interactions and the mechanisms behind both therapeutic effects and side effects. nih.gov The synthesis of analogs, such as those with substitutions on the nicotinic acid moiety of NAADP (nicotinic acid adenine dinucleotide phosphate), allows researchers to investigate their effects on biological processes like calcium ion release, providing insights into cellular signaling pathways. acs.org The development of such analogs is essential for creating probes to identify and characterize receptors and for designing next-generation therapeutic agents with improved efficacy and specificity. dntb.gov.uaacs.org

Overview of 6-Diethylamino-5-methyl-nicotinic Acid within Derivative Landscape

Within the diverse landscape of nicotinic acid derivatives, This compound emerges as a specifically substituted analog. Its structure is based on the nicotinic acid core, which is pyridine-3-carboxylic acid. The nomenclature indicates two key substitutions on the pyridine ring: a methyl group (-CH₃) at the 5-position and a diethylamino group (-N(CH₂CH₃)₂) at the 6-position.

This compound is a clear example of the chemical exploration built upon the nicotinic acid framework. While nicotinic acid itself is a simple pyridine derivative, this compound incorporates multiple functional groups that significantly alter its chemical properties compared to the parent molecule. It is classified as a heterocyclic building block in chemistry. bldpharm.com

Properties of this compound
PropertyValue
CAS Number1186617-41-3
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
ClassificationHeterocyclic Building Block, Pyridine, Carboxylic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

6-(diethylamino)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-8(3)6-9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

SPDPGGBAPJWTJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1C)C(=O)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 6 Diethylamino 5 Methyl Nicotinic Acid and Its Analogs

Elucidation of Structural Determinants Governing Biological Activities

The biological activity of nicotinic acid derivatives is fundamentally governed by the interplay of substituents on the pyridine (B92270) ring and the orientation of the carboxylic acid group. The pyridine moiety itself is crucial, often playing a role in the intermediate metabolism of the heart. nih.gov The carboxylic group at the 3-position is a critical pharmacophore, essential for the bioactivities of many of these compounds. nih.gov For 6-Diethylamino-5-methyl-nicotinic acid, the key structural determinants of its activity are the specific substitutions at the 5- and 6-positions.

SAR analyses aim to transform observations from structural modifications into a comprehensive understanding of a molecule's interaction with its biological target. drugdesign.org The primary determinants for this compound's activity profile would include:

The Nicotinic Acid Scaffold: The core pyridine-3-carboxylic acid structure provides the fundamental framework for target recognition.

The 6-Position Diethylamino Group: This bulky, electron-donating group significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding.

The 5-Position Methyl Group: This small alkyl group can impact activity through steric effects and by creating favorable hydrophobic interactions within a target's binding site.

Alterations to any of these components would be expected to modulate the compound's efficacy and selectivity, a principle consistently observed across various classes of nicotinic acid derivatives. mdpi.commdpi.com

Positional and Substituent Effects on Pyridine Ring Systems

The nature, size, and position of substituents on the pyridine ring are paramount in defining the pharmacological profile of nicotinic acid analogs. Even minimal chemical changes can result in vastly different biological outcomes, such as shifting a compound from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). nih.gov

The diethylamino group at the 6-position is a significant structural feature. As a tertiary amine, it is a hydrogen bond acceptor and its presence increases the molecule's polarity and basicity compared to an unsubstituted ring. Studies on other heterocyclic systems, such as coumarins, have shown that introducing bulky substituents can significantly alter molecular conformation and the localization of intermolecular interactions, such as C-H…O hydrogen bonds. mdpi.com

It can be hypothesized that the diethylamino group influences molecular interactions in several ways:

Direct Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor residue (e.g., the amide backbone or a polar side chain of an amino acid) in a receptor or enzyme active site.

Conformational Effects: The steric bulk of the two ethyl groups may force adjacent parts of the molecule or the binding pocket to adopt a specific conformation, which could be either favorable or unfavorable for activity.

Solubility and Physicochemical Properties: This group would be expected to increase the molecule's polar surface area and influence its solubility profile, which is critical for its pharmacokinetic behavior.

The methyl group at the 5-position, while small, can play a critical role in fine-tuning the compound's activity. Its influence is typically exerted through steric and electronic effects. guidetopharmacology.org The addition of methyl groups to a core scaffold can lead to substantial increases in potency, often by promoting a better fit within a hydrophobic pocket of the target protein. drugdesign.org

The potential roles of the 5-methyl group include:

Hydrophobic Interactions: It can occupy a small, greasy pocket in the binding site, increasing binding affinity through the hydrophobic effect.

Electronic Modulation: As an electron-donating group, it subtly alters the electron distribution of the pyridine ring, which can affect the pKa of the ring nitrogen and the carboxylic acid, thereby influencing binding interactions.

Steric Guidance: The methyl group can prevent non-productive binding modes or, conversely, may introduce steric clashes that reduce affinity for off-target proteins, potentially improving the compound's selectivity profile.

Comparative SAR Analysis with other Nicotinic Acid Derivatives

To understand the unique potential of this compound, it is useful to compare its structure with other nicotinic acid derivatives that have been studied. The table below presents a comparative analysis of various analogs and highlights how different substituents dramatically alter the observed biological activity. For instance, the introduction of a bulky adamantylthio group at the 2-position results in a potent vasorelaxant, while adding a nitro and a phenyl group at the 5- and 6-positions, respectively, can confer antibacterial properties. mdpi.commdpi.com

This comparison underscores that the specific combination of a diethylamino group at the 6-position and a methyl group at the 5-position would likely yield a distinct pharmacological profile, differing from derivatives with other substitution patterns.

Interactive Table: Comparative SAR of Nicotinic Acid Derivatives

Compound NameKey SubstituentsObserved/Potential Biological ActivityReference
This compound 6-diethylamino, 5-methylHypothesized activity based on SAR principles-
2-(1-Adamantylthio)nicotinic acid2-(1-adamantylthio)Potent vasorelaxant and antioxidant. mdpi.com mdpi.com
2-Methyl-5-nitro-6-phenylnicotinohydrazide2-methyl, 5-nitro, 6-phenyl, 3-hydrazideAntibacterial activity against B. cereus and P. carotovorum. mdpi.com mdpi.com
5-Methylnicotinic acid5-methylA basic building block; its properties contribute to the overall profile of more complex derivatives. nih.gov nih.gov
6-Hydroxynicotinic acid6-hydroxySubstrate for the enzyme NicC in bacterial metabolic pathways. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a series of analogs of this compound, a QSAR study would aim to build a predictive model for its efficacy. nih.gov This process involves calculating a set of molecular descriptors for each analog and using statistical methods to find a correlation with their measured biological activity. nih.gov

Key steps in developing a QSAR model for these analogs would include:

Data Set Generation: Synthesizing a library of analogs with variations in the substituents at the 5- and 6-positions.

Descriptor Calculation: Computing various electronic, steric, hydrophobic, and topological descriptors for each molecule.

Model Building: Using techniques like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to activity. nih.gov

Model Validation: Testing the model's predictive power on an external set of compounds to ensure its reliability. nih.gov

A successful QSAR model could accelerate the drug discovery process by allowing researchers to predict the efficacy of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Interactive Table: Hypothetical QSAR Descriptors for Nicotinic Acid Analogs

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target.
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons.
Steric Molar VolumeRelates to the size of the molecule and its fit in the binding pocket.
Hydrophobic LogP (Partition Coefficient)Measures lipophilicity, affecting membrane permeability and hydrophobic interactions.
Topological Topological Polar Surface Area (TPSA)Predicts transport properties and hydrogen bonding capacity. guidetopharmacology.org

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. This analysis provides insights into the specific molecular interactions that stabilize the ligand-receptor complex. Studies on related structures, such as the binding of 6-hydroxynicotinic acid to the enzyme NicC, reveal the types of interactions that are likely important for this compound. nih.gov

In the crystal structure of the NicC enzyme, key amino acid residues like Arg184 and Trp273 were identified as crucial for binding the nicotinic acid core. nih.gov A hypothetical binding mode analysis for this compound would likely reveal:

Hydrogen Bonding: The carboxylic acid group is perfectly positioned to form strong, charge-assisted hydrogen bonds with basic residues like Arginine or Lysine, or with backbone amides in the active site. nih.gov

Pi-Stacking/Cation-Pi Interactions: The electron-deficient pyridine ring could engage in favorable pi-stacking interactions with aromatic residues such as Tryptophan, Phenylalanine, or Tyrosine. nih.gov

Hydrophobic Interactions: The 5-methyl group would be oriented to fit into a small hydrophobic sub-pocket, enhancing affinity. The ethyl groups of the 6-diethylamino substituent would occupy a larger, adjacent hydrophobic region.

Acceptor Interactions: The nitrogen of the diethylamino group could serve as an additional hydrogen bond acceptor, further anchoring the ligand in the binding site.

This detailed binding mode analysis is critical for rational drug design, allowing for structural modifications aimed at optimizing these key interactions to improve potency and selectivity. drugdesign.orgnih.gov

Preclinical Pharmacological Investigations and Biological Mechanisms of 6 Diethylamino 5 Methyl Nicotinic Acid

In Vitro Pharmacological Profiling and Target Engagement

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Glycosidases)

No specific data on the inhibitory activity of 6-Diethylamino-5-methyl-nicotinic acid against carbonic anhydrase or glycosidase enzymes has been found in the public domain. While nicotinic acid and its derivatives have been investigated as enzyme inhibitors in various contexts, no studies have specifically reported the inhibition constants (e.g., Kᵢ, IC₅₀) or the mechanism of inhibition for this compound. nih.govresearchgate.netnih.govnih.govrsc.org

Receptor Interaction and Signaling Pathway Modulation (e.g., Nicotinic Acetylcholine (B1216132) Receptors, NAADP Pathway)

There is no available information regarding the interaction of this compound with nicotinic acetylcholine receptors (nAChRs) or its potential modulation of the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) signaling pathway. nih.govmdpi.comfrontiersin.orgwikipedia.orgnih.govnih.govnih.govnih.gov Although the core structure of nicotinic acid is a key component of NAADP, a potent calcium-mobilizing messenger, the specific effects of the 6-diethylamino-5-methyl substitution on receptor binding and pathway modulation have not been documented. frontiersin.orgwikipedia.orgnih.govnih.gov

Cellular Assays for Functional Characterization

Functional characterization of this compound through cellular assays is not described in the available literature. While various cellular assays are employed to understand the effects of nicotinic acid derivatives on cellular processes, no such data has been published for this specific compound. researchgate.netnih.govconsensus.appnih.govresearchgate.net

In Vivo Mechanistic Studies in Preclinical Models

Investigation of Biochemical Cascades in Model Organisms

No in vivo studies investigating the effects of this compound on biochemical cascades in any model organisms have been reported. Research on other nicotinic acid analogs has explored their impact on various metabolic and signaling pathways, but these findings cannot be specifically attributed to this compound. nih.govnih.gov

Metabolic Pathways and Biotransformation of 6 Diethylamino 5 Methyl Nicotinic Acid

In Vitro Metabolic Stability and Metabolite Identification in Biological Systems

The in vitro metabolic stability of a compound provides an essential early assessment of its susceptibility to biotransformation. For 6-Diethylamino-5-methyl-nicotinic acid, it is anticipated that incubation with liver microsomes, which are rich in drug-metabolizing enzymes, would lead to its gradual depletion over time. The primary metabolic transformations are expected to occur at two principal sites: the N-diethylamino group and the methyl group on the pyridine (B92270) ring.

Based on studies of analogous compounds, the following metabolites of this compound could be hypothetically identified in biological systems:

N-Dealkylation Products: The diethylamino group is a likely target for oxidative N-dealkylation. This process would sequentially remove the ethyl groups, leading to the formation of 6-(Ethylamino)-5-methyl-nicotinic acid and subsequently 6-Amino-5-methyl-nicotinic acid. This metabolic route is common for compounds containing N,N-dialkylamino moieties. nih.gov

Oxidation Products: The methyl group attached to the pyridine ring is susceptible to oxidation, which would result in the formation of a hydroxymethyl derivative (6-Diethylamino-5-(hydroxymethyl)-nicotinic acid). Further oxidation could potentially lead to a carboxylic acid derivative.

Conjugation Products: The nicotinic acid moiety itself can undergo conjugation reactions. A primary pathway for nicotinic acid metabolism is conjugation with glycine to form nicotinuric acid. nih.gov Therefore, it is plausible that this compound could be conjugated with glycine or other endogenous molecules like glucuronic acid.

Putative MetaboliteMetabolic ReactionAnticipated Biological Matrix for Detection
6-(Ethylamino)-5-methyl-nicotinic acidN-De-ethylationLiver microsomes, Plasma, Urine
6-Amino-5-methyl-nicotinic acidN-De-ethylation (sequential)Liver microsomes, Plasma, Urine
6-Diethylamino-5-(hydroxymethyl)-nicotinic acidMethyl group oxidationLiver microsomes, Plasma, Urine
6-Diethylamino-5-methyl-nicotinuric acidGlycine conjugationUrine

Enzymatic Processes Involved in Compound Biotransformation

The biotransformation of this compound is expected to be primarily mediated by Phase I and Phase II drug-metabolizing enzymes.

Phase I Metabolism: The oxidative reactions, specifically N-dealkylation and methyl group hydroxylation, are characteristic of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Various CYP isoforms are known to metabolize a wide array of xenobiotics. The specific isoforms involved in the metabolism of this compound would require experimental determination through reaction phenotyping studies. Mechanistically, CYP-catalyzed N-dealkylation involves the hydroxylation of the carbon atom alpha to the nitrogen, leading to an unstable intermediate that spontaneously rearranges to yield the dealkylated amine and an aldehyde. nih.gov

Phase II Metabolism: The conjugation of the nicotinic acid carboxyl group with glycine is catalyzed by N-acyltransferases. This is a common pathway for the detoxification and elimination of carboxylic acid-containing compounds. Glucuronidation, another major Phase II reaction, could also occur, catalyzed by UDP-glucuronosyltransferases (UGTs).

Metabolic ReactionEnzyme FamilySpecific Enzyme (Hypothetical)
N-De-ethylationCytochrome P450 (CYP)CYP2D6, CYP3A4, etc.
Methyl group oxidationCytochrome P450 (CYP)Various CYP isoforms
Glycine conjugationN-AcyltransferasesGlycine N-acyltransferase
GlucuronidationUDP-glucuronosyltransferases (UGTs)Various UGT isoforms

Comparative Metabolic Fate of Nicotinic Acid Derivatives

The metabolic fate of nicotinic acid (Vitamin B3) and its derivatives has been extensively studied. Nicotinic acid is primarily metabolized to nicotinamide (B372718), which is then converted to various metabolites including N1-methylnicotinamide and its 2-pyridone and 4-pyridone oxidation products. Another significant metabolic pathway for nicotinic acid is the direct conjugation with glycine to form nicotinuric acid.

In comparison, the presence of the 6-diethylamino and 5-methyl substituents on the pyridine ring of this compound introduces additional sites for metabolic attack. While the core nicotinic acid structure suggests that conjugation will be a relevant pathway, the diethylamino and methyl groups provide handles for oxidative metabolism that are absent in the parent nicotinic acid molecule.

For instance, studies on 6-aminonicotinic acid in Escherichia coli have shown that it can be metabolized by the enzymes of the pyridine nucleotide cycle to form 6-amino analogs of NAD and NADP. nih.govresearchgate.netnih.gov This suggests that the amino group at the 6-position can be a substrate for enzymatic transformations within this central metabolic pathway. It is conceivable that the diethylamino group of the title compound, or its de-ethylated metabolites, could undergo similar processing.

Furthermore, the biotransformation of substituted pyridines by dioxygenase-containing microorganisms has been shown to result in hydroxylation of either the pyridine ring or the alkyl side chains, with the regioselectivity being dependent on the position of the substituent. rsc.org While this is a microbial transformation, it highlights the potential for oxidative attack on different parts of the substituted pyridine ring system.

Computational Chemistry and Theoretical Studies of 6 Diethylamino 5 Methyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For 6-diethylamino-5-methyl-nicotinic acid, these calculations would reveal insights into its stability, reactivity, and spectroscopic characteristics.

Methodology: Researchers would typically perform geometry optimization of the molecule's structure using a specified basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated.

Key Parameters and Expected Insights:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions and potential sites for metabolic reactions. For this compound, electron-rich areas would be expected around the nitrogen and oxygen atoms.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from electronic structure calculations to quantify the molecule's reactivity.

A hypothetical data table for calculated electronic properties is shown below, based on typical outputs from such studies.

Table 1: Hypothetical Quantum Chemical Properties

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could model its interaction with biological targets, such as enzymes or receptors, or its behavior in different solvent environments.

Methodology: An MD simulation would begin with a starting structure of the compound, often docked into the active site of a target protein. The system is then solvated in a box of water molecules, and ions are added to neutralize it. The simulation then calculates the trajectory of every atom over a set period (nanoseconds to microseconds) by solving Newton's equations of motion.

Key Parameters and Expected Insights:

Binding Stability: MD simulations can assess the stability of the compound within a protein's binding pocket by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Interaction Analysis: They can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Conformational Changes: Simulations can reveal how the binding of the compound might induce conformational changes in the target protein, which is often crucial for its biological function. For instance, simulations on nicotinamidase, which converts nicotinamide (B372718) to nicotinic acid, have detailed the conformational steps of the enzymatic reaction.

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are widely used in the early stages of drug discovery to predict a compound's pharmacological and pharmacokinetic properties, thereby reducing the need for extensive initial lab testing. These predictions are based on the molecule's structure and comparison to databases of known compounds.

Methodology: The chemical structure of this compound would be submitted to various online platforms and software (e.g., SwissADME, PreADMET, Molinspiration) that use quantitative structure-activity relationship (QSAR) models and other algorithms.

Key Parameters and Expected Insights:

ADME Profile:

Absorption: Predictions include human intestinal absorption (HIA), skin permeability, and oral bioavailability. Properties like lipophilicity (logP) and topological polar surface area (TPSA) are key determinants.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of likely metabolic sites on the molecule and which cytochrome P450 (CYP) enzymes might be involved in its breakdown.

Excretion: Prediction of clearance rates and potential for renal excretion.

Biological Activity: Bioactivity scores can be calculated for various drug targets, such as GPCR ligands, ion channel modulators, and enzyme inhibitors.

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to determine if a compound is likely to be an orally active drug.

Table 2: Hypothetical In Silico ADME/T and Bioactivity Predictions

Property Predicted Value/Score Interpretation
ADME/T
Oral Bioavailability High Good potential for oral administration
Blood-Brain Barrier (BBB) Permeation No Unlikely to cross into the central nervous system
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations 0 Favorable drug-like properties
Bioactivity Score
GPCR Ligand 0.15 Moderate probability of activity

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be achieved through the rotation of single bonds. Tautomers are structural isomers that readily interconvert, and studying their equilibrium is important as different tautomers can have distinct biological activities.

Methodology: Computational methods can be used to explore the potential energy surface of this compound. By systematically rotating the rotatable bonds (e.g., those in the diethylamino group and the bond connecting it to the pyridine (B92270) ring), different conformers can be generated. The relative energies of these conformers are then calculated to determine the most stable, low-energy shapes. Similar quantum chemical calculations can determine the relative stability of potential tautomers (e.g., involving the carboxylic acid group).

Key Parameters and Expected Insights:

Low-Energy Conformers: Identification of the most stable three-dimensional structures of the molecule. This is crucial as the biologically active conformation is often a low-energy one that fits into a receptor's binding site.

Rotational Barriers: Calculation of the energy required to rotate around specific bonds, which provides information on the molecule's flexibility. Studies on conformationally restricted analogues of nicotine (B1678760) highlight the importance of locking the molecule into a specific shape to enhance receptor selectivity.

Tautomer Ratios: Prediction of the relative populations of different tautomeric forms in various environments (e.g., gas phase vs. solution), which can affect its binding and reactivity.

Virtual Screening and Rational Design of Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It can also be used in reverse to design novel analogs of a lead compound like this compound to improve its properties.

Methodology:

Structure-Based Virtual Screening: If the 3D structure of a biological target is known, researchers can use docking programs to fit millions of virtual compounds into the binding site, scoring them based on how well they fit and interact.

Ligand-Based Virtual Screening: If the target structure is unknown, a model of the lead compound (this compound) can be used as a template to search for other compounds with similar shapes and chemical features.

Key Parameters and Expected Insights:

Hit Identification: Generation of a list of potential "hit" compounds from a database that are predicted to be active.

Rational Design: By analyzing the predicted binding mode of the parent compound, researchers can make targeted chemical modifications to design new analogs. For example, if a part of the molecule is in a non-optimal position, it can be modified to create a better interaction, potentially leading to higher potency or better selectivity. The goal is to improve the ADME properties or enhance the desired biological activity while reducing off-target effects.

Analytical Methodologies for the Characterization and Quantification of 6 Diethylamino 5 Methyl Nicotinic Acid

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification and structural confirmation of 6-Diethylamino-5-methyl-nicotinic acid rely on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework. ethernet.edu.et

¹H NMR would reveal the chemical environment of all protons in the molecule. Expected signals would include those for the ethyl protons of the diethylamino group (a quartet and a triplet), the methyl group protons on the pyridine (B92270) ring (a singlet), and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would confirm their relative positions.

¹³C NMR would identify all unique carbon atoms, including the carboxyl carbon, the carbons of the pyridine ring, the methyl carbon, and the ethyl carbons.

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₁H₁₆N₂O₂). Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), offer further structural clues by showing how the molecule breaks apart. nist.govresearchgate.net For this compound, characteristic fragments would likely arise from the loss of the carboxyl group or cleavage of the diethylamino substituent.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

O-H stretching of the carboxylic acid group.

C=O stretching of the carbonyl in the carboxylic acid.

C-N stretching of the diethylamino group.

C=C and C=N stretching vibrations within the pyridine ring.

C-H stretching from the alkyl and aromatic groups. chemicalbook.comresearchgate.net

Expected Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMRSignals for aromatic, methyl, and diethylamino protons with characteristic chemical shifts and splitting patterns.
¹³C NMRResonances for carboxyl, aromatic, methyl, and ethyl carbons.
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight (208.26 g/mol) and predictable fragmentation patterns. sigmaaldrich.com
Infrared (IR) SpectroscopyCharacteristic absorption bands for O-H, C=O, C-N, and aromatic C=C/C=N bonds.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like nicotinic acid derivatives. sielc.com A reversed-phase HPLC method would be the most common approach for this compound.

Stationary Phase : A C18 column is typically effective, providing a nonpolar stationary phase that retains the compound based on its hydrophobicity. nih.gov

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.gov The acidic buffer helps to ensure the carboxylic acid group is protonated, leading to more consistent retention and better peak shape.

Detection : UV detection is a straightforward choice, as the pyridine ring is a chromophore that absorbs UV light, typically in the range of 250-270 nm. sielc.com

This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate purity determination.

Typical HPLC Parameters for Analysis
ParameterTypical Condition
ColumnReversed-Phase C18, 3-5 µm particle size
Mobile PhaseGradient of Water (with 0.1% acid) and Acetonitrile/Methanol nih.gov
Flow Rate0.5 - 1.5 mL/min
DetectionUV at ~260 nm sielc.com
TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative.

Derivatization : The carboxylic acid group can be converted into a methyl ester (using diazomethane (B1218177) or methanol with an acid catalyst) or a silyl ester (e.g., using BSTFA). This increases the volatility and thermal stability of the analyte.

GC Separation : A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for separation. mdpi.com The oven temperature is programmed to ramp up, allowing for the elution of compounds based on their boiling points.

MS Detection : The mass spectrometer detects the derivatized compound as it elutes from the GC column. The resulting mass spectrum provides both molecular weight information (of the derivative) and a characteristic fragmentation pattern that can be used for positive identification and quantification. mdpi.com

Potential GC-MS Parameters for Analysis
ParameterTypical Condition
DerivatizationEsterification (e.g., with Methanol/H⁺) or Silylation (e.g., with BSTFA)
ColumnHP-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) mdpi.com
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
DetectionMass Spectrometry (Electron Ionization - EI)

Development of Quantitative Bioanalytical Assays in Complex Matrices

To study the pharmacokinetics or metabolism of this compound, it is necessary to develop sensitive and selective quantitative assays for its measurement in complex biological matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

The development of a robust bioanalytical assay involves several key steps:

Sample Preparation : This is a critical step to remove proteins and other interfering substances from the biological sample. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the required cleanliness of the extract and the concentration of the analyte.

Internal Standard Selection : An appropriate internal standard (IS) is added to the samples, calibrators, and quality controls. The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). If this is not available, a structurally similar compound with comparable chromatographic and ionization behavior can be used. nih.gov

LC-MS/MS Analysis : The prepared sample is injected into an LC-MS/MS system.

Chromatography : A fast HPLC or UHPLC separation is used to resolve the analyte from matrix components.

Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and providing excellent sensitivity and selectivity. nih.gov

Assay Validation : The method must be validated according to regulatory guidelines to ensure it is accurate, precise, selective, and stable over the range of expected concentrations.

For instance, a method for related nicotinic acid metabolites in human plasma utilized protein precipitation with acetonitrile, followed by LC-MS/MS analysis using a C18 column and an eluent of acetic acid-methanol-isopropanol. nih.gov The quantification was achieved by monitoring specific ion pairs for each analyte and the internal standard. nih.gov This approach demonstrates the high sensitivity and specificity required for bioanalytical applications.

Future Directions and Emerging Research Avenues for 6 Diethylamino 5 Methyl Nicotinic Acid Research

Exploration of Novel Biological Activities and Therapeutic Potential

The parent molecule, nicotinic acid, is a cornerstone in managing dyslipidemia and serves as a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govfrontiersin.orgnih.gov Future research on 6-diethylamino-5-methyl-nicotinic acid will likely pivot from this established bioactivity, exploring how its unique substitutions could modulate or introduce new therapeutic effects.

Cardiovascular and Metabolic Disease: While nicotinic acid's role in cardiovascular disease prevention has been debated, with recent studies questioning its efficacy when added to statins, its lipid-modifying effects are well-established. nih.govnih.gov A key research direction will be to investigate if this compound retains the ability to lower LDL cholesterol and triglycerides while potentially mitigating side effects or offering new benefits. Recent findings have linked excess niacin to a metabolite (4PY) that may promote vascular inflammation, suggesting a complex mechanism of action. nih.govclevelandclinic.orgclevelandclinic.org Future studies should examine the metabolic fate of this compound and whether its derivatives avoid this inflammatory pathway, potentially offering a safer alternative for cardiovascular applications.

NAD+ Precursor and Anti-Aging: NAD+ is crucial for cellular metabolism and energy production, and its levels decline with age. nih.gov Augmenting NAD+ through precursors is a promising strategy for combating age-related diseases. nih.gov Studies have shown that nicotinic acid can increase intracellular NAD+ levels. nih.gov An essential avenue of research will be to determine if this compound acts as a more potent or cell-type-specific NAD+ precursor. nih.gov The lipophilic nature of the diethylamino group might enhance cell permeability, leading to more efficient NAD+ synthesis in specific tissues, a hypothesis that warrants rigorous testing.

Anti-inflammatory and Immunomodulatory Effects: Nicotinic acid derivatives are being explored for their anti-inflammatory properties. nih.govnih.gov Research has demonstrated that novel synthesized nicotinic acid derivatives can exhibit significant anti-inflammatory activity, in some cases by inhibiting inflammatory cytokines like TNF-α and IL-6. nih.gov Future investigations should screen this compound for similar activities. Its potential to modulate immune cell function could open therapeutic possibilities for autoimmune disorders and chronic inflammatory conditions.

Antimicrobial Activity: Recent studies have shown that novel acylhydrazone derivatives of nicotinic acid possess promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov This opens a new research frontier for this compound. Its structure could be used as a scaffold to develop new classes of antibiotics, a critical need in an era of growing antimicrobial resistance.

Innovations in Sustainable Synthetic Strategies

The future synthesis of this compound and its derivatives will likely focus on efficiency, sustainability, and scalability. Current methods for producing related compounds, such as 6-methylnicotinic acid, often rely on the oxidation of precursors like 2-methyl-5-ethylpyridine using strong agents like nitric acid or potassium permanganate (B83412). These processes can generate significant waste and require harsh conditions.

Emerging research will likely concentrate on developing "green" synthetic routes. This could involve:

Catalytic Systems: Employing novel, reusable catalysts to perform the key chemical transformations under milder conditions, reducing energy consumption and by-product formation.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processing.

Biocatalysis: Exploring the use of engineered enzymes to perform specific synthetic steps with high selectivity and under environmentally benign conditions (e.g., in aqueous solutions at ambient temperature).

A comparative look at synthetic strategies for related compounds highlights the potential for innovation.

Advancements in Integrative Computational Modeling and Experimental Approaches

The integration of computational modeling with experimental validation is a powerful paradigm in modern chemical research. For this compound, this approach can accelerate the discovery of its biological functions and guide the design of new derivatives.

Future research in this area will likely involve:

Molecular Docking: Simulating the interaction of this compound with the active sites of known protein targets of nicotinic acid, such as GPR109A, or enzymes involved in NAD+ metabolism. This can help predict its biological activity and guide experimental testing.

Density Functional Theory (DFT) Studies: Calculating the molecule's electronic structure and properties to understand its reactivity, stability, and spectroscopic signatures. This can aid in the design of more efficient synthetic routes and the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of a series of nicotinic acid derivatives with their observed biological activity. This can be used to predict the potency of this compound and to design new analogues with improved therapeutic profiles.

Applications in Chemical Biology and Drug Discovery Pipelines

Beyond its direct therapeutic potential, this compound could become a valuable tool in chemical biology and drug discovery. Its unique structure makes it an attractive scaffold for building more complex molecules.

Future applications could include:

Development of Chemical Probes: Modifying the structure with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes. These probes could be used to identify and study the protein targets of nicotinic acid derivatives in living cells, helping to elucidate their mechanisms of action.

Fragment-Based Drug Discovery (FBDD): Using the this compound core as a starting fragment for building more potent and selective drug candidates. The diethylamino and methyl groups provide vectors for chemical elaboration to optimize binding to a target protein.

Scaffold for Compound Libraries: Employing the molecule as a foundational structure for the synthesis of diverse compound libraries. Screening these libraries against a wide range of biological targets could uncover entirely new therapeutic applications for this class of compounds.

The exploration of nicotinic acid derivatives continues to be a vibrant area of research, with compounds like nicergoline, a semisynthetic ergot derivative containing a nicotinic acid moiety, demonstrating the versatility of this chemical class in addressing conditions like sensorineural hearing loss. mdpi.com The future of this compound research is poised to build on this legacy, leveraging modern scientific approaches to unlock its full potential.

Q & A

Q. How should researchers evaluate conflicting spectral data (NMR, IR) for this compound?

  • Critical Assessment :
  • Reference Standards : Compare experimental spectra with NIST-certified data or synthesized analogs (e.g., 5-methylnicotinic acid) .
  • Artifact Identification : Check for solvent peaks (e.g., DMSO-d₆ in NMR) or moisture interference in IR .

Q. Tables for Reference

Parameter HPLC Conditions LC-MS Conditions
ColumnC18 (250 mm × 4.6 mm, 5 µm)C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile/0.1% formic acid (70:30)0.1% formic acid in water/methanol
Flow Rate1.0 mL/min0.3 mL/min
DetectionUV 270 nmESI+ (m/z 225 [M+H]⁺)
Validation SourceNIST WebBook EFSA Guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.